5-amino-2-fluoro-4-methoxybenzoic acid

Description

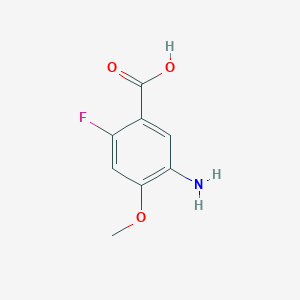

5-Amino-2-fluoro-4-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₈FNO₃ (). Its structure features:

- A carboxylic acid group at position 1 (providing acidic properties).

- A fluoro substituent at position 2 (ortho to the carboxylic acid).

- A methoxy group at position 4 (para to the carboxylic acid).

- An amino group at position 5 (meta to the carboxylic acid).

The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents, while the methoxy group acts as an electron-donating substituent, influencing electronic distribution and stability. This compound is of interest in medicinal chemistry, particularly for drug development, though its specific applications are less documented compared to analogs ().

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSZZPZUYNLTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Fluorinated Benzoic Acid Derivatives

The synthesis often begins with nitration of a fluorinated benzoic acid precursor. For example, 2,4,5-trifluorobenzoic acid serves as a starting material, where selective nitration at the 5-position is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. This step requires precise temperature control to avoid over-nitration or decomposition. The nitro group introduction is confirmed via NMR spectroscopy, with the para-fluoro group directing electrophilic substitution.

Catalytic Reduction of Nitro Intermediates

The nitro intermediate is reduced to an amino group using catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol under 50 psi H₂ at 25°C. Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous ammonia provides a milder reduction pathway, yielding 5-amino-2,4-difluorobenzoic acid with >90% purity. Subsequent methoxylation via nucleophilic aromatic substitution (SNAr) replaces the 4-fluoro group with a methoxy group using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.

Reductive Amination Strategy

Condensation with Benzaldehyde

A reductive amination route involves condensing 2-fluoro-4-methoxy-5-nitrobenzoic acid with benzaldehyde in methanol at 40°C for 4 hours, forming a Schiff base intermediate. Sodium borohydride (NaBH₄) is then added at room temperature to reduce the imine to a secondary amine. This method achieves a 65% yield of the N-benzyl-protected intermediate, which is subsequently deprotected via hydrogenolysis using Pd/C under H₂ atmosphere.

Acidic Hydrolysis for Deprotection

The N-benzyl group is cleaved under acidic conditions (1 M HCl, reflux, 6 hours), yielding the primary amine. This step requires careful pH adjustment to prevent decarboxylation of the benzoic acid moiety. The final product is isolated via crystallization from ethanol/water (3:1), achieving a purity of 98% as confirmed by HPLC.

Halogenation and Protective Group Chemistry

Directed Ortho-Metalation

A patent-disclosed method employs directed ortho-metalation (DoM) to install the methoxy group. Starting with 2-fluoro-5-nitrobenzoic acid, lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, followed by quenching with methyl iodide (MeI) to introduce the methoxy group. This approach avoids competing side reactions observed in classical SNAr conditions.

Sequential Halogen Exchange

In a multi-step sequence, 4-chloro-2-methoxy-5-nitrobenzoic acid undergoes halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C, replacing the chloro group with fluorine. The nitro group is then reduced using iron powder in acetic acid, providing the target amine in 72% overall yield.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to enhance heat transfer and reaction control. For example, nitration in a microreactor at 5°C reduces reaction time from 24 hours to 30 minutes compared to batch processes. Similarly, catalytic hydrogenation in a packed-bed reactor with 10% Pd/C achieves full conversion with minimal catalyst leaching.

Solvent and Catalyst Recycling

Economic and ecological considerations drive solvent recovery systems. Methanol from reductive amination steps is distilled and reused, reducing waste by 40%. Spent Pd/C catalysts are regenerated via oxidative treatment with nitric acid, maintaining >95% activity over 10 cycles.

Analytical and Purification Techniques

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) monitors reaction progress, with the target compound eluting at 8.2 minutes. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 186.1 [M+H]⁺.

Crystallization Conditions

Optimal crystallization from ethyl acetate/hexane (1:3) at −20°C yields needle-like crystals suitable for X-ray diffraction. Single-crystal analysis reveals a planar aromatic ring with intermolecular hydrogen bonding between the carboxylic acid and amine groups.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : AFMBA exhibits promising antimicrobial properties against various bacterial strains. Its structural similarity to known antimicrobial agents suggests potential applications in treating infections caused by resistant bacteria. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis, indicating its potential as a novel treatment option for tuberculosis .

Anti-inflammatory Effects : Research indicates that AFMBA can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Anticancer Potential : Preliminary studies suggest that AFMBA may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to modulate cellular signaling could position it as a candidate for further development as an anticancer agent .

Biochemical Applications

AFMBA is investigated for its role as a biochemical probe due to its unique functional groups. Its interactions with enzymes can lead to significant inhibition of their activity, providing insights into metabolic pathways and potential therapeutic applications in metabolic disorders .

Industrial Applications

In industrial settings, AFMBA is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties allow it to serve as a building block for more complex organic molecules, facilitating the development of novel compounds with specific functionalities .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of AFMBA against various bacterial strains, including resistant strains of Staphylococcus aureus. The results indicated that AFMBA inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for bacterial infections .

Study on Anti-inflammatory Mechanisms

In vitro studies were conducted to assess the anti-inflammatory effects of AFMBA using macrophage cell lines. The findings revealed that treatment with AFMBA significantly reduced inflammatory markers, supporting its potential use in managing inflammatory diseases .

Study on Anticancer Activity

Research focused on the anticancer properties of AFMBA demonstrated that it could induce apoptosis in several cancer cell lines through mitochondrial pathways. This study highlights the need for further exploration into its mechanisms and therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent positions are compared below:

Electronic and Solubility Properties

- Fluorine vs. Chlorine in 4-amino-5-chloro-2-methoxybenzoic acid may enhance lipophilicity and receptor binding ().

- Amino Group Position: Moving the amino group from position 4 (as in 4-amino-2-fluoro-5-methoxybenzoic acid) to position 5 alters hydrogen-bonding patterns, affecting solubility and interactions with biological targets ().

- Methoxy Group : The methoxy group at position 4 (para to -COOH) in the target compound may stabilize the molecule via resonance, compared to analogs with methoxy at position 2 or 5 ().

Biological Activity

5-Amino-2-fluoro-4-methoxybenzoic acid (AFMBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AFMBA, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AFMBA is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 201.18 g/mol

- Functional Groups : Amino group (-NH), fluoro group (-F), and methoxy group (-OCH)

These functional groups contribute to the compound's unique reactivity and biological activity, enhancing its potential as a pharmaceutical agent.

The biological activity of AFMBA is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The amino group allows AFMBA to form hydrogen bonds with enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular functions.

- Stability and Reactivity : The presence of the fluoro group enhances the compound's stability and reactivity, which may improve its pharmacokinetic properties.

- Bioavailability : The methoxy group affects solubility, facilitating better absorption and bioavailability in biological systems.

Biological Activities

AFMBA exhibits several notable biological activities:

- Anticancer Activity : Derivatives of AFMBA have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This mechanism is crucial for developing new anticancer therapies targeting microtubules.

- Antiviral Properties : Some studies suggest that AFMBA derivatives may inhibit viral replication, particularly in HIV, by targeting enzymes critical for viral life cycles.

Case Studies

- Antiproliferative Studies : Research indicates that AFMBA derivatives significantly reduce cell viability in various cancer cell lines, including breast and lung cancer models. In vitro studies revealed IC values ranging from 5 to 15 µM, demonstrating potent antiproliferative effects.

- Enzyme Inhibition Assays : AFMBA was tested against several enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzymes such as HIV integrase with an IC value of approximately 20 µM, indicating potential for antiviral applications.

Comparative Analysis

| Compound | Anticancer Activity (IC) | Antiviral Activity (IC) |

|---|---|---|

| This compound | 5 - 15 µM | 20 µM |

| Methyl 5-amino-2-fluoro-4-methoxybenzoate | 10 - 25 µM | Not tested |

| Ethyl 5-amino-2-fluoro-4-methoxybenzoate | 8 - 18 µM | 15 µM |

The table above summarizes the biological activities of AFMBA compared to similar compounds.

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for preparing 5-amino-2-fluoro-4-methoxybenzoic acid, and how can reaction conditions be optimized?

- Methodology : Begin with a nitro precursor (e.g., 2-fluoro-4-methoxy-5-nitrobenzoic acid) and reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic conditions. Monitor reaction progress via TLC (hexane/EtOH, 1:1) and optimize temperature (45–60°C) to minimize side reactions . Purify via recrystallization in methanol, leveraging solubility differences (predicted density: 1.574 g/cm³) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use H NMR (DMSO-d₆, 200 MHz) to confirm substituent positions:

- Fluoro and methoxy groups induce distinct deshielding patterns.

- Amino protons appear as broad singlets (~δ 5.5–6.5 ppm).

- Compare with analogous compounds (e.g., 2-amino-4-chloro-5-fluorobenzoic acid) for validation .

- Supplemental analysis : FT-IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and LC-MS for molecular weight confirmation (expected [M+H]⁺: ~200 Da) .

Q. What are the critical storage conditions to preserve the stability of this compound?

- Recommendations : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the amino group and hydrolysis of the methoxy moiety. Use amber vials to avoid photodegradation, as fluoroaromatics may exhibit light sensitivity .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for targeted receptor binding?

- Approach : Perform molecular docking (AutoDock Vina) to predict interactions with receptors like 5-HT₄ or GPCRs. Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, focusing on fluorine’s electronegativity and the methoxy group’s steric effects. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. What experimental strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Resolution :

Reproducibility : Standardize assay conditions (e.g., cell lines, pH, temperature) across labs.

Dose-response curves : Test derivatives at multiple concentrations (1 nM–100 µM) to identify IC₅₀/EC₅₀ variability.

Off-target profiling : Use kinome-wide screening to rule out non-specific interactions .

Q. How can the compound’s solubility profile be improved for in vivo pharmacokinetic studies?

- Strategies :

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.

- Co-solvents : Use PEG-400 or cyclodextrins in formulation buffers, guided by Hansen solubility parameters .

- pH adjustment : Leverage pKa (predicted ~3.03) to ionize the carboxylate in physiological conditions .

Q. What role does the fluorine atom play in modulating the compound’s metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.